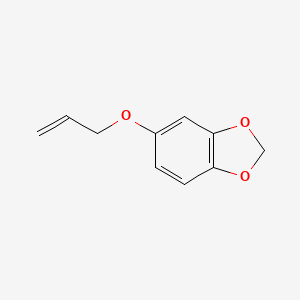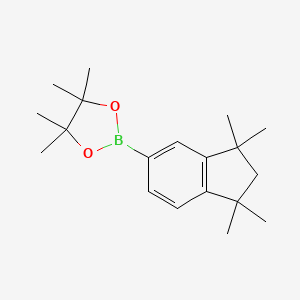
5-Propylisoxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylisoxazole-4-carbonyl chloride is a heterocyclic compound containing an oxazole ring substituted with a propyl group at the 5-position and a carbonyl chloride group at the 4-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylisoxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final products. The use of heterogeneous reagents like manganese dioxide in packed reactors allows for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: The major products are the substituted oxazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Propylisoxazole-4-carbonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Propylisoxazole-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. The carbonyl chloride group can undergo nucleophilic substitution, leading to the formation of biologically active derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: A precursor in the synthesis of oxazoles, containing a five-membered ring with nitrogen and oxygen atoms.
Thiazole: A heterocyclic compound similar to oxazole but with a sulfur atom instead of oxygen.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
5-Propylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
75705-99-6 |
|---|---|
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
5-propyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO2/c1-2-3-6-5(7(8)10)4-9-11-6/h4H,2-3H2,1H3 |
Clé InChI |
PVOAUAGSWWTCGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=NO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[1-(dimethylamino)propan-2-yl]benzene-1,4-diamine](/img/structure/B8704122.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)









![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)
![4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)

